2-Deoxy-D-glucose-d is classified as a monosaccharide and is derived from D-glucal through specific synthetic pathways. It can be sourced from natural processes or synthesized chemically, making it versatile for laboratory use. The compound's structural formula is CHO (for the non-deuterated form), with the deuterated version incorporating deuterium in place of some hydrogen atoms.
Several methods exist for synthesizing 2-deoxy-D-glucose-d, each involving different starting materials and reaction conditions:
2-Deoxy-D-glucose-d participates in various chemical reactions that highlight its role as a glucose analog:
The mechanism of action for 2-deoxy-D-glucose-d primarily revolves around its ability to inhibit glycolysis:
2-Deoxy-D-glucose-d has several applications in scientific research:
2-Deoxy-D-glucose (2-DG, C₆H₁₂O₅), a glucose analog first synthesized in the mid-20th century, emerged from foundational carbohydrate chemistry research. Initial synthetic efforts focused on halogenated sugar derivatives, with Helferich and Gnüchtel reporting the first deoxyfluorosugar (6-deoxy-6-fluoro-D-glucose) in 1941 [4]. The decisive breakthrough for 2-DG itself came through the reaction of β-D-mannose dianhydro derivatives with potassium hydrogen fluoride (KHF₂) in boiling ethylene glycol, yielding 2-deoxy-2-fluoro-D-glucose (2-FG)—the direct halogenated precursor to 2-DG [4]. This synthetic route enabled systematic exploration of 2-DG’s biochemical properties.
Table 1: Key Historical Milestones in 2-DG Research
Year | Event | Significance |
---|---|---|
1941 | Synthesis of first deoxyfluorosugar [4] | Established methods for halogenated glucose analog synthesis |
1957 | Identification as glycolysis inhibitor [1] | Demonstrated competitive inhibition of phosphoglucoisomerase (step 2 of glycolysis) |
1970s | Development of ¹⁸F-2-DG for PET imaging [3] [4] | Enabled non-invasive mapping of glucose metabolism in tumors and brain |
2021 | Emergency COVID-19 approval in India (adjunct therapy) [1] | Highlighted repurposing potential for viral infections |
By the 1950s, Wick et al. confirmed 2-DG’s mechanism: competitive inhibition of glucose-6-phosphate isomerization due to hydrogen substitution at C-2, blocking glycolytic flux [1]. This propelled its use as a metabolic probe. Radiolabeled forms (³H, ¹⁴C, later ¹⁸F) became vital tools for autoradiography and positron emission tomography (PET), allowing visualization of glucose uptake patterns in tumors and neurological tissues [1] [3]. The compound transitioned from a laboratory tool to a therapeutic candidate, entering oncology clinical trials and recently receiving emergency approval in India for COVID-19-related oxygen dependence reduction [1] [2].
2-DG (IUPAC: 2-deoxy-D-arabino-hexopyranose; systematic name: (4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol) is defined by the replacement of the C-2 hydroxyl group with hydrogen, creating a chiral center identical to both D-glucose and D-mannose C-2 epimers upon deoxygenation [1] [9]. This structural modification critically alters its metabolic fate while preserving transporter recognition. Key features include:
Table 2: Structural Parameters of 2-DG and Select Halogenated Analogs
Compound | Conformation | Anomeric Ratio (α:β) | Key Crystallographic Feature |
---|---|---|---|
2-Deoxy-D-glucose | ⁴C₁ chair | ~36:64 | Dense 3D H-bonding network (O-H⋯O) |
2-Fluoro-D-glucose | ⁴C₁ chair | ~34:66 | Isostructural with 2-DG; weak C-F⋯H-O interactions |
2-Chloro-D-glucose | ⁴C₁ chair | ~38:62 | Layered crystal structure; no Cl bonds |
2-DG exhibits favorable absorption and distribution kinetics underpinned by its structural mimicry of glucose:
Table 3: Pharmacokinetic Parameters of 2-DG
Parameter | Value | Conditions |
---|---|---|
Oral Tₘₐₓ | 0.5–1 hour | Humans (solid tumors) [6] |
Plasma half-life (IV) | ~5 min (rats); 48 min (children) | Dose: 50 mg/kg [6] |
Brain uptake peak | ~10 min (post-IV) | Rats [6] |
Plasma protein binding | Negligible | Facilitates tissue diffusion [6] |
The variable metabolic rates across tissues create a therapeutic window: tumors with overexpressed GLUTs and hexokinase accumulate 2-DG-6-P at levels 5–10 times higher than normal tissues [3] [8]. This differential retention is exploited diagnostically in ¹⁸F-FDG PET and therapeutically for selective metabolic disruption.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1